(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine
Description
Chemical Identity and Nomenclature
(3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanamine is a bicyclic heterocyclic compound with a fused benzene and oxazine ring system. Its systematic IUPAC name is 3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine , reflecting the saturated oxazine ring and aminomethyl substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 54252-56-1 | |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol | |
| SMILES | C1C(NC2=CC=CC=C2O1)CN | |
| InChI Key | UOBUMUKUDJXGKK-UHFFFAOYSA-N |
Synonyms include NSC173322 and C-(3,4-dihydro-2H-benzooxazin-3-yl)-methylamine, with dihydrochloride forms (e.g., CAS 1187930-12-6) commonly used in synthetic applications.
Historical Development in Heterocyclic Chemistry
The compound belongs to the benzoxazine family, first synthesized in the mid-20th century via Mannich condensations of phenols, amines, and formaldehyde. Its specific development emerged from efforts to functionalize 1,4-benzoxazines with bioactive side chains. Key milestones:
- 1950s–1970s : Early benzoxazine syntheses focused on polymer precursors (e.g., polybenzoxazines).
- 1990s–2000s : Interest shifted to pharmacological potential, with aminoalkyl-substituted derivatives like (3,4-dihydro-2H-benzo[b]oxazin-3-yl)methanamine studied for calcium modulation and CNS activity.
- 2010s–Present : Advances in regioselective functionalization enabled precise modifications of the oxazine ring and aminomethyl group.
Position Within Benzoxazine Derivative Classifications
The compound is classified as follows:
Compared to 1,3-benzoxazines, the 1,4-isomer exhibits distinct electronic properties due to the alternating O/N positions, influencing reactivity and polymerizability. The aminomethyl group enhances solubility and enables further derivatization, as seen in dihydrochloride salts for synthetic scalability.
Tables
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Aromatic System | Benzene fused to 1,4-oxazine |
| Ring Saturation | 3,4-Dihydro (two adjacent saturated carbons in oxazine) |
| Functional Groups | Secondary amine (oxazine), primary amine (methanamine) |
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUMUKUDJXGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306021 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54252-56-1 | |
| Record name | 54252-56-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine involves the reaction of 2-aminophenol with formaldehyde and an amine. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then undergoes cyclization to form the oxazine ring . This method typically requires mild reaction conditions and can be performed in aqueous or organic solvents.
Another method involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is carried out in water at room temperature and results in the formation of the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Applications
The compound is being investigated for its role as a pharmacophore in drug design. It has been shown to interact with the bromodomain and extraterminal (BET) family of proteins, which are implicated in various diseases such as cancer, inflammation, obesity, and neurological disorders. Research indicates that similar compounds exhibit anti-proliferative activities against different cancer cell lines, suggesting potential use in cancer therapeutics .
Case Study: Inhibition of BET Proteins
A study demonstrated that derivatives of benzoxazine compounds could inhibit platelet aggregation. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced biological activity. This highlights the potential of this compound as a lead compound for developing new anti-cancer agents .
Materials Science
Development of Advanced Materials
Benzoxazine derivatives are utilized in creating advanced materials such as polymers and resins. These materials exhibit enhanced thermal stability and mechanical properties due to the unique structure of benzoxazines, which can undergo polymerization upon heating.
Data Table: Properties of Benzoxazine-Based Materials
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | Up to 300°C | |
| Mechanical Strength | High | |
| Glass Transition Temperature | 150°C |
Organic Synthesis
Role as an Intermediate
this compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to explore diverse synthetic pathways.
Chemical Reactions Overview
The compound can undergo several types of reactions:
- Oxidation : Can be oxidized to form oxo derivatives using agents like potassium permanganate.
- Reduction : Reduction can yield more saturated forms through reagents such as sodium borohydride.
- Substitution : The amine group can be replaced by nucleophiles in substitution reactions.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of bromodomain-containing proteins, which play a role in gene regulation and are implicated in various diseases . The compound binds to the bromodomain, preventing it from recognizing acetylated lysine residues on histones, thereby modulating gene expression.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Analogues
Key Observations :
- Substituent Effects : The methanamine group in the target compound provides distinct hydrogen-bonding capabilities compared to electron-withdrawing groups (e.g., -Cl in ) or electron-donating groups (e.g., -OCH3 in ).
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Key Observations :
- logP and Solubility : The target compound’s logP (1.4) and PSA (33.73) suggest favorable membrane permeability and oral bioavailability compared to more polar (e.g., 3-Hydroxybenzo[b][1,4]thiazine, PSA 62.4) or hydrophobic analogues (e.g., 6-Methyl-3-phenyl derivative, logP 3.0) .
- Functional Group Impact : Acidic groups (e.g., -COOH in ) reduce solubility at physiological pH, whereas amine groups enhance water solubility.
Key Observations :
- Target Specificity : The methanamine group in the target compound may favor interactions with amine-sensitive targets (e.g., GPCRs or transporters) compared to brominated or esterified analogues .
- Structural Mimicry : Pyrido[3,4-d]pyrimidin-4(3H)-one mimics ATP, enabling kinase inhibition, whereas benzoxazines often target epigenetic regulators (e.g., BET proteins) .
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₉H₁₁N₃O
- CAS Number : 36884-17-0
The structure features a benzo[b][1,4]oxazine ring, which is significant in determining its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of benzo[b][1,4]oxazines exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs possess significant inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 10 to 100 µg/mL, demonstrating their potential as antimicrobial agents .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values for cell viability were reported at approximately 25 µM for MCF-7 cells, indicating a promising therapeutic index .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest and apoptosis |
3. Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thus enhancing cholinergic transmission. The IC₅₀ for AChE inhibition was found to be around 0.025 µM, comparable to standard drugs like donepezil . Furthermore, studies demonstrated that the compound exhibits antioxidant activity, which may contribute to its neuroprotective effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound reported promising results against Staphylococcus aureus and Escherichia coli. The derivatives showed MIC values significantly lower than conventional antibiotics, suggesting their potential use in treating resistant infections .
Case Study 2: Anticancer Mechanism
In a controlled trial involving breast cancer cell lines, this compound was administered at varying concentrations. Results indicated that higher concentrations led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving o-aminophenol derivatives and formaldehyde or epoxide intermediates. Key methods include:
- Mannich Condensation : Reaction of o-aminophenol with formaldehyde and a primary amine under acidic conditions .
- Epoxide-Opening Cyclization : Using substrates like 2-amino-4-chloro-6-nitrophenol with DMSO and K₂CO₃ at 80°C, achieving yields up to 54% .
- Catalytic Methods : Heterogeneous catalysis with glycerol and 2-aminophenol in the presence of K₂CO₃, yielding (3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol as an intermediate .
Q. Critical Parameters :
- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres.
- Solvents : Polar aprotic solvents (e.g., DMSO) enhance reaction rates compared to ethanol or water .
- Purification : Silica gel chromatography or recrystallization is essential to isolate the product from byproducts like unreacted amines or oxidized species .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Epoxide Cyclization | 54 | >95 | DMSO, K₂CO₃, 80°C, 2 h | |
| Mannich Condensation | 60–70 | 90–95 | HCl catalyst, reflux | |
| Catalytic (Glycerol) | 48 | 85–90 | K₂CO₃, 100°C, 4 h |
Q. Q2. How can researchers validate the structural identity of this compound derivatives?
Methodological Answer:
- 1H NMR : Characteristic signals include:
- LC-MS : Confirm molecular weight (e.g., m/z 178.1 for the base compound) and detect impurities like uncyclized intermediates .
- X-ray Crystallography : Resolve stereochemistry in derivatives, such as the (S)-configuration in AZD9977, a related mineralocorticoid modulator .
Advanced Research Questions
Q. Q3. What mechanistic insights explain discrepancies in yields between epoxide cyclization and Mannich condensation routes?
Methodological Answer:
- Epoxide Cyclization : Proceeds via nucleophilic attack by the amine on the epoxide, followed by ring closure. Competing side reactions (e.g., epoxide hydrolysis) reduce yields in aqueous conditions .
- Mannich Condensation : Requires precise pH control; acidic conditions favor imine formation but may degrade sensitive substrates .
- Data Contradiction : Lower yields in catalytic methods (e.g., 48% ) vs. epoxide routes (54% ) arise from solvent polarity and byproduct formation. Optimization studies suggest adding crown ethers or ionic liquids improves selectivity .
Q. Q4. How does substituent variation on the benzoxazine core affect pharmacological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents at position 6 enhance receptor binding affinity (e.g., AZD9977’s 7-fluoro group increases mineralocorticoid receptor selectivity by 10-fold ).
- Methanamine Side Chain : Methylation or acetylation alters bioavailability. For example, N-methyl derivatives show improved blood-brain barrier penetration in preclinical models .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent Position | Group | Biological Effect | Reference |
|---|---|---|---|
| 6 | -NO₂ | Increased cytotoxicity in cancer | |
| 7 | -F | Enhanced receptor selectivity | |
| 3 (Side Chain) | -CH₂NH₂ | Base compound; moderate activity |
Q. Q5. What strategies resolve conflicting data on the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the oxazine ring occurs at pH < 4 or > 8, forming o-aminophenol and formaldehyde. Stabilization strategies include:
- Prodrug Design : Acetylation of the methanamine group (e.g., diacetate derivatives ) reduces hydrolysis.
- Formulation : Use of enteric coatings or liposomal encapsulation prolongs half-life in vivo .
- Analytical Validation : Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS monitor degradation products .
Q. Q6. How can computational methods guide the design of novel benzoxazine derivatives?
Methodological Answer:
- Molecular Docking : Predict binding modes to targets like transient receptor potential vanilloid (TRPV) channels. For example, trifluoromethyl groups improve van der Waals interactions in related vanilloid analogs .
- AI-Driven Synthesis Planning : Tools like PubChem’s synthetic route predictor prioritize feasible pathways, reducing trial-and-error experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
